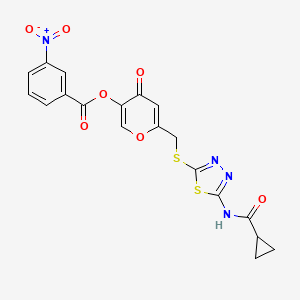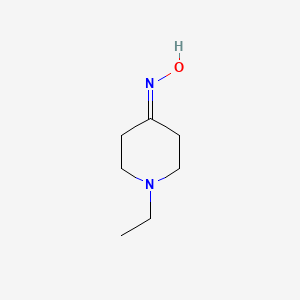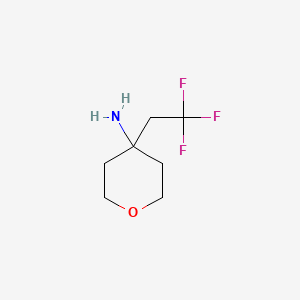![molecular formula C16H18F3N3O3S B2631147 3-[[5-(Trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecan-2-yl]sulfonyl]pyridine-2-carbonitrile CAS No. 1947589-12-9](/img/structure/B2631147.png)
3-[[5-(Trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecan-2-yl]sulfonyl]pyridine-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[[5-(Trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecan-2-yl]sulfonyl]pyridine-2-carbonitrile: is an intriguing compound with a complex structure that showcases various functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Starting Materials: : The synthesis typically begins with the starting materials 5-(Trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecane and pyridine-2-carbonitrile.
Sulfonylation: : A key step in the synthesis involves the sulfonylation of the spiro compound. This is usually achieved by reacting the starting material with sulfonyl chloride under basic conditions.
Reaction Conditions: : The reactions are generally performed in anhydrous solvents like dichloromethane or chloroform, and under controlled temperatures to ensure high yields and purity.
Industrial Production Methods: : Industrial production might involve continuous flow reactors to enhance the efficiency and scalability of the synthesis. This method also helps in maintaining the desired reaction conditions for a prolonged period, ensuring consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, where the sulfonyl group can be further oxidized under strong oxidative conditions.
Reduction: : Reduction of the pyridine ring can be achieved using hydride donors under specific conditions.
Substitution: : The trifluoromethyl group and other substituents on the spiro structure are also susceptible to substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: : Alkyl halides, nucleophiles like amines or thiols.
Major Products Formed
Depending on the reaction, the products might include oxidized sulfonyl derivatives, reduced pyridine analogs, and various substitution products retaining the core spiro structure.
Applications De Recherche Scientifique
Chemistry
Used as a building block in the synthesis of more complex organic molecules.
Biology
The compound’s ability to interact with biological macromolecules makes it a potential candidate for biochemical research.
Medicine
Investigated for its pharmacological properties, particularly as a potential therapeutic agent due to its unique structure.
Industry
Possible uses in the development of new catalysts or ligands for industrial chemical processes.
Mécanisme D'action
Molecular Targets and Pathways
The sulfonyl group is known to interact with various enzymes and proteins, potentially inhibiting or modifying their activity.
The trifluoromethyl group contributes to the compound's ability to cross cellular membranes, impacting its bioavailability and effectiveness.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-[[5-(Trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecan-2-yl]methyl]-pyridine-2-carbonitrile: : Similar in structure but with different substituents.
5-(Trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecane: : Lacks the sulfonyl and pyridine-2-carbonitrile groups.
Sulfonylpyridine derivatives: : Share the sulfonyl and pyridine components but with varied side chains.
Uniqueness
The unique combination of a trifluoromethyl group, a spiro structure, and a sulfonyl-pyridine backbone makes 3-[[5-(Trifluoromethyl)-9-oxa-2-azaspiro[5
Propriétés
IUPAC Name |
3-[[5-(trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecan-2-yl]sulfonyl]pyridine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3N3O3S/c17-16(18,19)14-3-7-22(11-15(14)4-8-25-9-5-15)26(23,24)13-2-1-6-21-12(13)10-20/h1-2,6,14H,3-5,7-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZODHVSDUKTUTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2(C1C(F)(F)F)CCOCC2)S(=O)(=O)C3=C(N=CC=C3)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-Tert-butyl-6-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methoxy]pyridazine](/img/structure/B2631064.png)


![N'-(4,6-difluorobenzo[d]thiazol-2-yl)-3-fluorobenzohydrazide](/img/structure/B2631070.png)
![1-[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methanamine hydrochloride](/img/structure/B2631073.png)

![Ethyl 4-(2-chlorophenyl)-2-oxo-6-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2631075.png)
![N-[(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl)methyl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2631076.png)
![11-{[5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one](/img/structure/B2631077.png)
![2-chloro-N-(2-{[(4-chlorophenyl)methyl]sulfanyl}ethyl)acetamide](/img/structure/B2631079.png)



![4-[2-(4-Chlorophenyl)ethyl]-6-methyl-3-sulfanylidene-2H-1,2,4-triazin-5-one](/img/structure/B2631087.png)
